Potassium sodium tartrate

Overview

Description

Potassium sodium tartrate (NaKC₄H₄O₆·4H₂O), also known as Rochelle salt, is a double salt of tartaric acid. It is widely recognized for its role in Fehling’s solution, where it acts as a chelating agent to stabilize copper ions in alkaline conditions for detecting reducing sugars . Additionally, it is utilized in electroless copper plating, medicine (e.g., as a laxative), and food additives due to its Generally Recognized as Safe (GRAS) status . Its crystalline structure and piezoelectric properties make it valuable in electronics and transducer applications .

Preparation Methods

Laboratory-Scale Synthesis of Potassium Sodium Tartrate

Reagents and Apparatus

The laboratory preparation of Rochelle salt primarily involves sodium bicarbonate (NaHCO₃) and potassium bitartrate (KC₄H₅O₆), as outlined in classical protocols . Required apparatus includes a Pyrex container, oven, beaker, filter paper, and standard glassware.

Step-by-Step Procedure

Step 1: Conversion of Sodium Bicarbonate to Sodium Carbonate

-

Heating Protocol : Sodium bicarbonate (500 g) is heated in a Pyrex container at 65°C for 1 hour, followed by incremental temperature increases to 120°C, 175°C, and 230°C, each maintained for 1 hour . This thermal decomposition yields sodium carbonate (Na₂CO₃):

-

Yield : Approximately 265–270 g of Na₂CO₃ is obtained from 500 g of NaHCO₃ .

Step 2: Neutralization of Potassium Bitartrate

-

Reaction Conditions : Potassium bitartrate (200 g) is suspended in 250 mL of water and heated in a water bath. Sodium carbonate (2.5 mL aliquots) is added incrementally until effervescence ceases, indicating complete neutralization :

-

Filtration and Crystallization : The solution is filtered hot to remove impurities, and slow cooling induces crystallization. The crystals are washed with ice-cold water and air-dried .

Reaction Parameters and Optimization

This method yields 85–90% pure Rochelle salt, with residual sodium carbonate as the primary impurity .

Industrial Production Protocols

Neutralization of Potassium Hydrogen Tartrate

Industrial-scale synthesis leverages argols (crude tartar) or cream of tartar (≥96% KC₄H₅O₆) as feedstocks . The process involves:

-

Mother Liquor Recycling : A saturated Rochelle salt solution from prior batches serves as the reaction medium, reducing water usage and enhancing yield .

-

Alkali Addition : Sodium hydroxide (50% w/w) neutralizes potassium hydrogen tartrate at 70–80°C to pH 8.5–9.5, followed by potassium carbonate to adjust stoichiometry :

Crystallization and Granulation

-

Supersaturation : The filtrate is concentrated to 37–42° Bé (Baumé scale) and cooled to 25–30°C, inducing crystallization .

-

Centrifugation : Crystals are separated via centrifugation, achieving ≤2% moisture content .

-

Drying : A rotary drier at ≤50°C with 15% relative humidity air preserves tetrahydrate structure .

Industrial Process Metrics

| Metric | Value | Source |

|---|---|---|

| Feedstock Purity | ≥96% KC₄H₅O₆ | |

| Reaction Temperature | 70–80°C | |

| Final Product Purity | 98–101% anhydrous basis | |

| Mother Liquor Reuse | ≥30 cycles |

This method achieves 95–98% yield, with mother liquor reuse minimizing waste .

Advanced Purification and Quality Control

Decolorization and Filtration

-

Activated Carbon Treatment : A 0.5% w/w activated carbon slurry is added to the hot solution (160°C) to adsorb organic impurities .

-

Filter Aids : Diatomaceous earth (200 g per 5200 g feedstock) improves filtration rates by 40–50% .

Analytical Testing

-

Oxalate Detection : A 10% solution treated with acetic acid and calcium chloride must remain clear for 1 hour .

-

Heavy Metal Limits : Lead content ≤2 mg/kg, verified via atomic absorption spectroscopy .

-

Assay Method : Ignition residue titration with 0.5 N H₂SO₄ ensures ≥98% purity .

Comparative Analysis of Preparation Methods

| Aspect | Laboratory Method | Industrial Method |

|---|---|---|

| Scale | 100–500 g | 1–10 tons/batch |

| Reaction Time | 6–8 hours | 2–4 hours |

| Yield | 85–90% | 95–98% |

| Purity | 85–90% | 98–101% |

| Key Advantage | Low equipment cost | High efficiency, scalability |

Emerging Innovations and Optimization Strategies

Solvent-Free Synthesis

Recent patents propose mechanochemical grinding of tartaric acid with KOH and NaOH, achieving 90% yield in 30 minutes without solvents .

pH-Controlled Crystallization

Maintaining pH 8.5–9.0 during crystallization reduces sodium carbonate contamination by 15–20% .

Chemical Reactions Analysis

Types of Reactions

Potassium sodium tartrate undergoes various chemical reactions, including:

Oxidation-Reduction Reactions: It acts as a reducing agent in Fehling’s solution, which is used to test for reducing sugars.

Complexation Reactions: It forms complexes with metal ions, which are useful in various analytical and industrial applications.

Common Reagents and Conditions

Oxidation-Reduction: Fehling’s solution, which contains copper(II) ions, is a common reagent used with this compound.

Complexation: Metal salts such as copper sulfate are used to form complexes with this compound.

Major Products

Fehling’s Test: The reaction with reducing sugars produces a red precipitate of copper(I) oxide.

Complexation: The formation of metal-tartrate complexes, which are used in various applications.

Scientific Research Applications

Potassium sodium tartrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium sodium tartrate varies depending on its application:

As a Reducing Agent: In Fehling’s solution, it reduces copper(II) ions to copper(I) oxide, which precipitates out of the solution.

As a Catalyst: It facilitates the formation of pyran annulated heterocyclic compounds by providing a conducive environment for the reaction.

In Protein Crystallography: It helps in the precipitation of proteins by altering the solubility conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

- Trisodium Citrate (Na₃C₆H₅O₇) : Contains three carboxylic groups and one hydroxyl group, compared to potassium sodium tartrate’s two carboxylic and two hydroxyl groups. This structural difference reduces its chelation stability for certain metal ions .

- Potassium Sodium Salt of Malic Acid (KNaC₄H₄O₅) : Features a shorter carbon chain (four carbons vs. tartrate’s five) and fewer hydroxyl groups, leading to weaker coordination with transition metals like copper .

- Sodium Tartrate (Na₂C₄H₄O₆) : A single sodium salt of tartaric acid, lacking the potassium ion present in Rochelle salt, which affects solubility and electrochemical behavior .

Table 1: Performance in Electroless Copper Plating

- Key Findings :

- Despite its lower plating rate, this compound produces smoother surfaces, making it preferred for high-precision applications .

- Trisodium citrate’s higher plating rate is attributed to its stronger chelation of Cu²⁺, but it requires complementary agents (e.g., EDTA) to stabilize deposition .

- Potassium sodium malate’s coarse grains limit its use to scenarios where surface roughness is tolerable .

Physical and Chemical Properties

Table 2: Comparative Physicochemical Properties

- Radiation Sensitivity : this compound shows intermediate radiation yields compared to sodium tartrate dihydrate, making it less suitable for high-dose ESR dosimetry .

Toxicity and Regulatory Status

- Antimony Potassium Tartrate : Highly toxic (LD₅₀: 54.6 mg/kg in mice) and used as an emetic, contrasting with this compound’s low toxicity .

- Regulatory Approval : Both this compound and potassium acid tartrate are GRAS-approved, whereas antimony derivatives are restricted to medical use under strict controls .

Q & A

Basic Research Questions

Q. How is potassium sodium tartrate synthesized in the laboratory?

this compound (Rochelle salt) is synthesized by reacting potassium bitartrate (cream of tartar) with sodium carbonate. The process involves:

- Dissolving potassium bitartrate in hot water.

- Gradually adding sodium carbonate until effervescence (CO₂ release) ceases, indicating neutralization.

- Filtering the hot solution to remove impurities, followed by evaporation to precipitate crystals .

- Key variables: Temperature control during dissolution (80–100°C) and slow cooling to optimize crystal yield.

Q. What are the standard applications of this compound in analytical chemistry?

It serves as:

- A pH buffer standard (pH 3.557 at 25°C) due to its stable dissociation into acid tartrate and tartrate ions in saturated solutions. Preparation requires filtration/decantation at 22–28°C to remove undissolved particles .

- A chelating agent in qualitative analysis to detect potassium ions, forming insoluble complexes .

- A component in Fehling’s solution for reducing sugar detection, where it complexes Cu²⁺ ions to prevent hydroxide precipitation .

Advanced Research Questions

Q. What role does this compound play in the hydrothermal synthesis of nanostructured materials?

In material science, it acts as:

- A chelating ligand in hydroxyapatite (HA) synthesis, directing hierarchical nanostructures (e.g., flower-like HA from nanorods). The tartrate ion binds Ca²⁺, controlling nucleation and self-assembly .

- A structure-directing agent for MoS₂ nanosheets, where its carboxyl groups modulate morphology. Parameters like hydrothermal temperature (180–200°C) and tartrate concentration influence nanosheet aggregation .

- Mechanism : Tartrate ions adsorb onto crystal facets, stabilizing specific growth directions via electrostatic interactions.

Q. How does this compound influence cross-resistance mechanisms in cancer cells?

Studies show cross-resistance between cisplatin and antimony potassium tartrate in human carcinoma cells due to shared accumulation defects.

- Resistant cells exhibit reduced uptake of platinum complexes and arsenite, linked to efflux pump overexpression (e.g., MRP1).

- Experimental validation : Compare intracellular accumulation using radiolabeled tracers (³H-DDP) and assess resistance reversal via pump inhibitors .

Q. How can researchers address contradictions in experimental data regarding this compound’s efficacy in biochemical assays?

Example: In MPO/H₂O₂/Cl⁻ assays, sodium potassium tartrate showed no effect compared to buffer alone. To resolve contradictions:

- Control variables : Ensure consistent tartrate purity (≥99%, CAS 304-59-6) and avoid contamination from wine-derived byproducts (non-organic sources may introduce pesticides) .

- Statistical rigor : Apply one-way ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring p < 0.05 significance .

- Replicate conditions : Use standardized buffer systems (e.g., 0.1 M tartrate in PBS) to isolate tartrate-specific effects .

Q. What are the implications of this compound’s classification as synthetic vs. nonsynthetic in organic chemistry research?

Regulatory classifications impact its use in organic-certified studies:

- Nonsynthetic status (per NOP guidelines) requires sourcing from organic wine byproducts. Verify supplier certifications (e.g., USDA Organic) to avoid pesticide residues .

- Synthetic alternatives : If unavailable, validate tartrate-free protocols or substitute with citric acid derivatives, though reactivity differences may arise .

Q. Methodological Notes

Properties

IUPAC Name |

potassium;sodium;(2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCNRYVRMXRIQR-OLXYHTOASA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

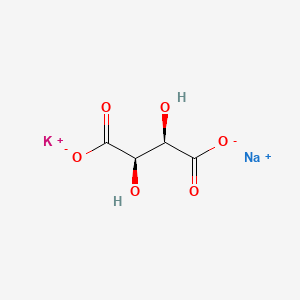

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KNaC4H4O6, C4H4KNaO6 | |

| Record name | Potassium sodium tartrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Potassium_sodium_tartrate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932999, DTXSID90889341 | |

| Record name | Potassium sodium 2,3-dihydroxybutanedioate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless crystals or white crystalline powder, Colorless solid; [HSDB] Colorless crystals or white crystalline powder; Odorless; Slightly efflorescent; [MSDSonline] | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Potassium sodium tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

200 °C | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 gram is soluble in 1 ml of water, insoluble in ethanol, VERY SOLUBLE IN HOT WATER, Insol in alcohol, SOLUBILITY IN WATER: 47.4 G/100 ML AT 6 °C | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.77 (Air=1) | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS CRYSTALS, CRYSTALS ARE OFTEN COATED WITH WHITE POWDER | |

CAS No. |

147-79-5, 304-59-6, 15490-42-3 | |

| Record name | Potassium sodium (R*,R*)-(1)-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium sodium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000304596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tartaric acid, potassium sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015490423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium sodium 2,3-dihydroxybutanedioate (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium sodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Potassium sodium (R*,R*)-(±)-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.181 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM SODIUM TARTRATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P49F8NV7ES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

70-80 °C, 90-100 °C | |

| Record name | POTASSIUM SODIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM POTASSIUM TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/765 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.